1,4-Benzenediboronic acid bis(neopentyl glycol)ester
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Overview
Description
1,4-Benzenediboronic acid bis(neopentyl glycol) ester is a chemical compound with the molecular formula C₁₆H₂₄B₂O₄. It is a derivative of boronic acid and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediboronic acid bis(neopentyl glycol) ester can be synthesized through the reaction of 1,4-benzenediboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediboronic acid bis(neopentyl glycol) ester involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediboronic acid bis(neopentyl glycol) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-benzenediboronic acid bis(neopentyl glycol) ester involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key reagent in forming carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediboronic acid bis(pinacol) ester: Another boronic acid derivative used in similar applications.
Phenylboronic acid: A simpler boronic acid used in organic synthesis.
2-Acryloylphenylboronic acid: Used in the synthesis of boronate esters.
Uniqueness
1,4-Benzenediboronic acid bis(neopentyl glycol) ester is unique due to its enhanced stability and reactivity compared to other boronic acid derivatives. The neopentyl glycol ester group provides steric protection, making the compound less prone to hydrolysis and oxidation. This stability makes it particularly valuable in industrial applications where consistent performance is required .
Properties
Molecular Formula |
C16H24B2O4 |
---|---|
Molecular Weight |
302.0 g/mol |
IUPAC Name |
4,4,10,10-tetramethyl-2,6,8,12-tetraoxa-1,7-diboratricyclo[5.5.4.213,16]octadeca-13,15,17-triene |
InChI |
InChI=1S/C16H24B2O4/c1-15(2)9-19-17-13-5-6-14(8-7-13)18(20-10-15)22-12-16(3,4)11-21-17/h5-8H,9-12H2,1-4H3 |
InChI Key |
IBQFQDPPZFGKRP-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC=C(B(OCC(CO1)(C)C)OCC(CO2)(C)C)C=C3 |
Origin of Product |
United States |
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